molecular formula C13H11FO2 B1345220 4-(3-Fluoro-4-methoxyphenyl)phenol CAS No. 1136617-28-1

4-(3-Fluoro-4-methoxyphenyl)phenol

Cat. No.: B1345220
CAS No.: 1136617-28-1
M. Wt: 218.22 g/mol
InChI Key: WYGGNBCHXPPDRF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)phenol (CAS: 1136617-28-1) is a fluorinated phenolic compound with the molecular formula C₁₃H₁₁FO₂ and a molar mass of 218.22 g/mol . Structurally, it features a phenol ring substituted with a 3-fluoro-4-methoxyphenyl group, conferring unique electronic and steric properties. This compound is utilized as a molecular building block in pharmaceutical research, particularly in the synthesis of aminothiazole derivatives (e.g., TH-644) that exhibit anti-inflammatory and osteoclast-inhibitory activities .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGNBCHXPPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635908
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136617-28-1
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluoro-substituted phenyl ring undergoes substitution with a methoxy group in the presence of a suitable base. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced phenols .

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Physico-Chemical Properties:

Property Value
Molecular Formula C₁₃H₁₁FO₂
Molar Mass 218.22 g/mol
CAS Number 1136617-28-1
Purity (Commercial) ≥98% (as per suppliers)

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-(3-Fluoro-4-methoxyphenyl)phenol, differing in substituent type or position:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol C₁₃H₁₀ClFO₂ 252.67 Chlorine substitution at phenol ring
4-(2,4-Dichlorophenyl)-2-fluorophenol C₁₂H₇Cl₂FO 249.09 Dichloro substitution on adjacent ring
4-Phenylphenol C₁₂H₁₀O 170.21 Lacks fluorine and methoxy groups
4-(4-Fluoro-3-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 Fluoro and methoxy groups reversed

Key Observations :

  • The 3-fluoro-4-methoxy substitution pattern enhances steric bulk and electron-withdrawing effects compared to non-fluorinated analogs like 4-phenylphenol.

Mechanistic Insights :

  • Both TH-644 and TH-848 inhibit microsomal prostaglandin E synthase-1 (mPGES-1) without affecting cyclooxygenase-2 (COX-2), making them selective anti-inflammatory agents .
  • The naphthyl group in TH-848 may enhance lipophilicity and binding affinity, contributing to its lower IC₅₀ compared to TH-644 .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific case studies demonstrating its efficacy against various cancer cell lines.

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The presence of both the fluoro and methoxy groups enhances its reactivity and biological activity. Common reagents used in the synthesis include dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) .

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The compound can be reduced to modify functional groups.
  • Substitution : The fluoro and methoxy groups can be replaced through nucleophilic or electrophilic aromatic substitution reactions .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent.

The mechanism of action involves interaction with cellular targets, including enzymes and receptors. Studies suggest that it may inhibit tubulin polymerization, leading to apoptosis in cancer cells. This is evidenced by its effects on the expression of apoptotic markers such as Bcl2 and Bax .

Case Studies

  • Antiproliferative Activity : In a study involving MCF-7 human breast cancer cells, compounds derived from this compound demonstrated IC50 values as low as 0.075 µM, indicating potent antiproliferative effects while showing low toxicity in non-cancerous cells .
  • Triple-Negative Breast Cancer : The compound also exhibited significant activity against triple-negative breast cancer cell lines (Hs578T), with an IC50 value of 0.033 µM, highlighting its potential for targeting aggressive cancer types .

Comparison with Similar Compounds

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructureIC50 (µM)Biological Activity
4-MethoxyphenolNo fluoro groupN/AGeneral phenolic activity
4-FluorophenolNo methoxy groupN/ALimited biological activity
3-Fluoro-4-methoxyphenylboronic acidBoronic acid groupN/ADifferent mechanism of action

The presence of both fluoro and methoxy groups in this compound contributes to its enhanced reactivity and biological efficacy compared to its analogs .

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